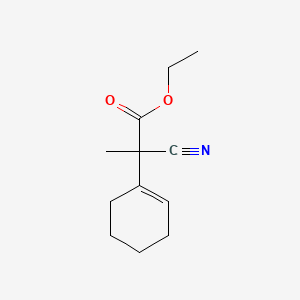

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate

Description

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate is a cyano-substituted ester featuring a cyclohexenyl group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical applications. The cyclohexenyl moiety provides conformational flexibility, while the cyano and ester groups enable participation in nucleophilic additions, condensations, and cyclization reactions.

Properties

CAS No. |

64574-39-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(cyclohexen-1-yl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3 |

InChI Key |

ZEONYZULERIQDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C#N)C1=CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

This method involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (such as ethyl cyanoacetate) in the presence of a base catalyst. For this compound, the reaction typically proceeds as follows:

- Reactants:

- Cyclohex-1-enyl aldehyde or equivalent precursor

- Ethyl cyanoacetate

- Catalyst:

- A base such as piperidine, pyridine, or an amine catalyst

- Solvent:

- Polar solvents like ethanol or other alcohols are commonly used

- Conditions:

- Mild heating or room temperature, depending on catalyst and solvent

- Outcome:

- Formation of this compound via carbon-carbon double bond formation between the active methylene and the aldehyde carbonyl carbon

This method is favored for its simplicity, relatively mild conditions, and good yields. It also allows for continuous flow reactor adaptation for industrial scale-up, improving efficiency and reducing waste.

Alternative Synthetic Routes

While Knoevenagel condensation is the primary method, other synthetic strategies may involve:

- Michael Addition followed by Esterification:

- Starting from cyclohexenyl derivatives and cyanoacetate esters, a Michael addition can be performed, followed by esterification to yield the target compound.

- Use of Cyanoalkylpropionate Intermediates:

Detailed Process Parameters and Research Findings

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0 to 30 °C | Mild heating to promote condensation |

| Solvent | Ethanol, methanol, or polar aprotic solvents | Solvent choice affects solubility and rate |

| Catalyst | Piperidine, pyridine, or sodium ethoxide | Base catalyst facilitates deprotonation |

| Reaction Time | 1 to 4 hours | Dependent on scale and catalyst efficiency |

| Molar Ratio (reactants) | 1:1 to 1:1.2 (aldehyde:ethyl cyanoacetate) | Slight excess of cyanoacetate may improve yield |

Purification Techniques

- Extraction: Organic solvents such as dichloromethane are used to extract the product from the reaction mixture.

- Washing: Washing with water and mild base (e.g., soda ash solution) removes impurities.

- Drying: Over anhydrous magnesium sulfate or similar drying agents.

- Distillation: Vacuum distillation under reduced pressure to isolate the pure compound, avoiding decomposition.

Yield and Purity

- Yields typically range from 60% to 85%, depending on reaction conditions and purification efficiency.

- Purity is confirmed by spectroscopic methods (NMR, IR) and chromatographic techniques (GC, HPLC).

Comparative Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Cyclohex-1-enyl aldehyde + ethyl cyanoacetate | Piperidine, sodium ethoxide | Ethanol, methanol | 0–30 °C | 70–85 | Simple, mild conditions, scalable | Requires careful control of base |

| Michael Addition + Esterification | Cyclohexenyl derivatives + cyanoacetate esters | Base catalysts | Polar solvents | Mild heating | 60–75 | Versatile intermediates | Multi-step, longer reaction time |

| Cyanoalkylpropionate Intermediate Route | Ethyl cyanoacetate + paraformaldehyde + sodium cyanide | Sodium ethoxide | Ethanol, DMSO | 0 to 10 °C | 65–80 | High selectivity | Handling of toxic cyanide reagents |

Research Findings and Industrial Relevance

- The Knoevenagel condensation method is widely adopted due to its operational simplicity and adaptability to continuous flow reactors, which enhance reaction control and scalability.

- The use of sodium ethoxide as a base in ethanol solvent has been shown to provide good yields and manageable reaction conditions, minimizing side reactions.

- Avoidance of isolating unstable intermediates such as glycolonitrile (formaldehyde cyanohydrin) improves safety and process efficiency.

- Industrial processes emphasize temperature control (0 to 10 °C) during cyanide and paraformaldehyde reactions to prevent side product formation and ensure high purity.

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate serves as a valuable intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including:

- Nucleophilic Additions : The cyano group can act as a nucleophile, facilitating the formation of new carbon-carbon bonds.

- Cyclization Reactions : The presence of the cyclohexene structure enables the formation of cyclic compounds through intramolecular reactions.

Pharmaceutical Applications

This compound is utilized as an intermediate in the development of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. Some potential applications include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines.

- Antimicrobial Agents : The compound's reactivity can be leveraged to synthesize new antimicrobial agents effective against resistant strains.

Agrochemical Applications

The compound is also recognized for its role in the synthesis of agrochemicals, particularly pesticides. Its ability to form derivatives that target specific pests makes it valuable in agricultural chemistry.

Case Studies

- Synthesis of Pesticides : A study demonstrated that derivatives of this compound can be synthesized to create effective pesticides with reduced environmental impact .

- Biological Activity Assessment : Research evaluating the cytotoxic effects of synthesized derivatives on various cancer cell lines showed promising results, indicating potential therapeutic uses .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate involves its interaction with specific molecular targets, leading to various chemical transformations. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic acyl substitution reactions. The cyclohexene ring provides structural rigidity and influences the compound’s reactivity.

Comparison with Similar Compounds

Ethyl 2-cyano-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionate

- Structural Differences: Replaces the cyclohexenyl group with a fused bicyclic benzopyrano-pyridinyl system, introducing aromaticity and planarity .

- However, hydrolysis of the ester group requires prolonged reflux (48 hours) with HCl and acetic acid, suggesting lower reactivity compared to the cyclohexenyl analog .

- Applications : Used in the synthesis of the anti-inflammatory drug Niflans, highlighting its pharmaceutical relevance .

Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate (77b)

- Structural Differences: Features an indolinone ring with methoxy and methyl substituents, replacing the cyclohexenyl group with a heteroaromatic system .

- Synthesis Efficiency: Achieved 98% yield via condensation of ethyl cyanoacetate with indoline dione, indicating superior reactivity due to electron-withdrawing groups on the indolinone .

- Applications: Potential use in bioactive molecule synthesis, leveraging the indole scaffold’s prevalence in drug discovery .

Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (9)

Ethyl (E)-2-cyano-3-(2-propoxyphenyl)prop-2-enoate

- Structural Differences: Contains a propenoate backbone with a propoxyphenyl substituent, introducing conjugation between the cyano and ester groups .

- Electronic Properties : The E-configuration and aromatic ether group enhance solubility in organic solvents, contrasting with the cyclohexenyl analog’s lipophilicity .

Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate

- Structural Differences: Adds an amino group to the cyclohexenylidene system, creating a tautomeric equilibrium .

- Reactivity: The amino group enables protonation under acidic conditions, increasing aqueous solubility compared to the non-amino analog .

Physicochemical and Functional Properties

- Lipophilicity: Cyclohexenyl derivatives exhibit higher lipophilicity than aromatic analogs (e.g., benzopyrano-pyridinyl or pyridinyl derivatives), influencing their membrane permeability in drug design .

- Stability: Aromatic systems (e.g., indolinone, benzopyrano-pyridinyl) enhance thermal and oxidative stability compared to cyclohexenyl groups .

- Reactivity: Electron-withdrawing groups (e.g., cyano) in all compounds facilitate nucleophilic attacks, but steric effects from substituents modulate reaction rates .

Biological Activity

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate (CAS No. 67105-42-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

- Boiling Point : 99 °C

The compound features a cyano group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that compounds containing cyano groups exhibit significant antimicrobial activity. This compound has shown effectiveness against several bacterial strains, suggesting its potential use in developing new antimicrobial agents. A study published in Molecules highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of the cyano group in enhancing antibacterial efficacy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Cyano-containing compounds have been studied for their ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This activity may be attributed to the modulation of signaling pathways involved in inflammation .

Case Studies

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The cyano group may interact with key enzymes involved in inflammatory and cancer pathways.

- Modulation of Gene Expression : Similar compounds have been shown to affect gene expression related to cell cycle regulation and apoptosis.

Toxicity and Safety Profile

While preliminary studies suggest promising biological activities, it is crucial to assess the toxicity profiles of such compounds. Safety data indicates that the compound exhibits moderate toxicity levels, necessitating further investigation into its safety for therapeutic use .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate, and how should data be interpreted?

Answer: To confirm the structure and purity of the compound, use:

- 1H NMR : Analyze proton environments, focusing on signals from the cyclohexenyl group (δ ~5.5–6.0 ppm for olefinic protons) and the ethoxy group (δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2).

- LC-MS (ESI+) : Confirm molecular weight via [M+H]+ ion. For example, the molecular formula C12H15NO2 should yield a molecular ion at m/z = 205.3 .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, ester C=O at ~1700–1750 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Answer: Key methodological considerations:

- Reaction Conditions : Use a Dean-Stark trap for azeotropic removal of water in esterification reactions to shift equilibrium toward product formation .

- Catalyst Selection : Acid catalysts (e.g., H2SO4) or enzymatic lipases (e.g., Candida antarctica) can enhance esterification efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Q. What computational methods are suitable for modeling the reactivity of this compound in cycloaddition reactions?

Answer: Advanced methodologies include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. The electron-deficient cyano group activates the cyclohexenyl moiety as a dienophile .

- QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum-chemical descriptors (e.g., polar surface area, dipole moment) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways in non-polar solvents (e.g., toluene) .

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Answer: Contradictions may arise from:

- pH Variability : Stability at pH 2–4 (e.g., 50% degradation over 24 hours) vs. rapid hydrolysis at pH < 2. Validate via accelerated stability studies using HPLC .

- Counterion Effects : Presence of chloride ions (e.g., HCl vs. H2SO4) may accelerate degradation. Use buffered conditions (e.g., phosphate buffer, pH 3.5) for standardized testing .

- Temperature Control : Degradation rates double with every 10°C increase. Conduct Arrhenius studies (e.g., 25°C, 40°C, 60°C) to extrapolate shelf life .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) for high-purity isolation (>98%) .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to enhance crystal formation. Monitor via differential scanning calorimetry (DSC) for polymorph identification .

- Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg, 120–130°C) minimizes thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.